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molecular formula C21H27N3O B8642592 2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde CAS No. 898911-51-8

2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde

Cat. No. B8642592
M. Wt: 337.5 g/mol
InChI Key: OLKJJCVSKFYRIL-UHFFFAOYSA-N
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Patent
US09040558B2

Procedure details

1-(Cyclohexylmethyl)piperazine (0.42 mL, 2.2 mmol) was added to a mixture of 2-chloro-3-quinolinecarboxaldehyde (0.383 g, 2.0 mmol) and potassium carbonate (0.7 g, 5.0 mmol) in anhydrous DMF (4 mL) at ambient temperature under a nitrogen atmosphere. After being stirred for 20 minutes, the reaction mixture was heated at 110° C. for 4.5 h. After cooling to room temperature this mixture was diluted with water (40 mL) and extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and then concentrated under vacuum to give a pale brown crude product. Purification by silica gel column chromatography and eluting with 2.5% methanol in dichloromethane afforded the title compound (0.56 g), yield: 86%.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:15]1[C:24]([CH:25]=[O:26])=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[CH:1]1([CH2:7][N:8]2[CH2:9][CH2:10][N:11]([C:15]3[C:24]([CH:25]=[O:26])=[CH:23][C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[N:16]=3)[CH2:12][CH2:13]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
C1(CCCCC1)CN1CCNCC1
Name
Quantity
0.383 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Name
Quantity
0.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After being stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature this mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a pale brown crude product
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 2.5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CCCCC1)CN1CCN(CC1)C1=NC2=CC=CC=C2C=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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